molecular formula C9H11FN2O2 B1391937 Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate CAS No. 1228665-99-3

Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate

Cat. No.: B1391937
CAS No.: 1228665-99-3
M. Wt: 198.19 g/mol
InChI Key: YKQARTJZEXCQLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate involves several steps. One common synthetic route includes the reaction of 2-amino-5-fluoropyridine with a suitable esterifying agent under controlled conditions . The reaction conditions typically involve the use of solvents like methanol or ethanol and catalysts to facilitate the esterification process. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to optimize the reaction yield and selectivity. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The amino and fluoropyridine moieties allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate can be compared with other similar compounds, such as:

  • Methyl 3-(2-amino-4-fluoropyridin-3-yl)propanoate
  • Methyl 3-(2-amino-6-fluoropyridin-3-yl)propanoate
  • Methyl 3-(2-amino-5-chloropyridin-3-yl)propanoate

These compounds share similar structural features but differ in the position or type of halogen substituent on the pyridine ring. The unique positioning of the fluorine atom in this compound contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O2/c1-14-8(13)3-2-6-4-7(10)5-12-9(6)11/h4-5H,2-3H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQARTJZEXCQLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=C(N=CC(=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701258386
Record name Methyl 2-amino-5-fluoro-3-pyridinepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701258386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228665-99-3
Record name Methyl 2-amino-5-fluoro-3-pyridinepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228665-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-amino-5-fluoro-3-pyridinepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701258386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate
Reactant of Route 2
Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate
Reactant of Route 4
Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate
Reactant of Route 6
Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.